molecular formula C14H13BrO2 B11835802 2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one CAS No. 848476-01-7

2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one

Cat. No.: B11835802
CAS No.: 848476-01-7
M. Wt: 293.15 g/mol
InChI Key: ZDIMYQWYXOGDHC-UHFFFAOYSA-N
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Description

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C14H13BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an ethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-ethoxynaphthalen-1-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 1-(4-ethoxynaphthalen-1-yl)ethanol or 1-(4-ethoxynaphthalen-1-yl)ethylamine.

    Oxidation Reactions: Formation of 1-(4-ethoxynaphthalen-1-yl)ethanal or 1-(4-ethoxynaphthalen-1-yl)ethanoic acid.

    Reduction Reactions: Formation of 1-(4-ethoxynaphthalen-1-yl)ethanol.

Scientific Research Applications

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-methoxynaphthalen-1-yl)ethanone
  • 2-bromo-1-(4-ethoxynaphthalen-2-yl)ethanone
  • 2-chloro-1-(4-ethoxynaphthalen-1-yl)ethanone

Uniqueness

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone is unique due to the presence of both a bromine atom and an ethoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. The ethoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.

Properties

CAS No.

848476-01-7

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C14H13BrO2/c1-2-17-14-8-7-11(13(16)9-15)10-5-3-4-6-12(10)14/h3-8H,2,9H2,1H3

InChI Key

ZDIMYQWYXOGDHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)CBr

Origin of Product

United States

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